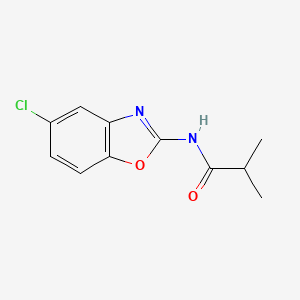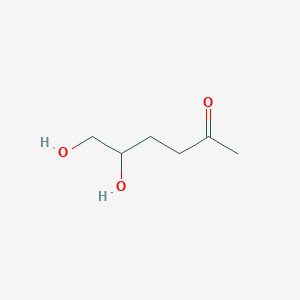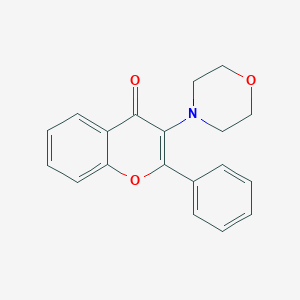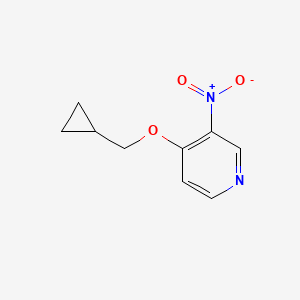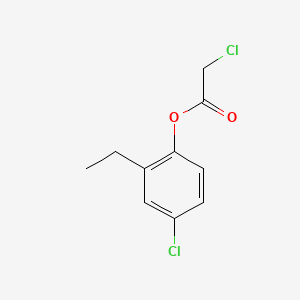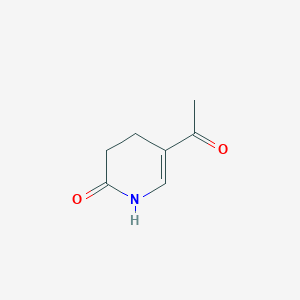
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is a heterocyclic organic compound It is a derivative of pyridinone, characterized by the presence of an acetyl group at the 5-position and a partially saturated pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- can be achieved through several methods. One common approach involves the condensation of 1,3-dicarbonyl compounds with aromatic aldehydes and urea or thiourea in the presence of a catalyst. For instance, the use of 3-sulfonic acid-1-imidazolopyridinium hydrogen sulfate under solvent-free conditions has been reported to yield high efficiency and green synthesis . Another method involves the use of magnetically recoverable heterogeneous nickel substituted nanoferro-spinel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of recyclable heterogeneous catalysts, such as zinc ferrite nanocatalysts, has been explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less frequently reported.
Substitution: The acetyl group and the pyridinone ring can participate in substitution reactions, often influenced by the nature of substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium peroxydisulfate in aqueous acetonitrile.
Substitution: Various catalysts and solvents, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of corresponding pyridinone derivatives with altered oxidation states .
Scientific Research Applications
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions. Specific molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: Known for their biological activities, including antifungal, antiviral, and anticancer properties.
5-Acetyl-3,4-dihydro-2H-pyrrole: A secondary metabolite with potential biomarker applications.
Uniqueness
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is unique due to its specific acetyl substitution at the 5-position and its partially saturated pyridinone ring
Properties
CAS No. |
61892-76-0 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-acetyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)6-2-3-7(10)8-4-6/h4H,2-3H2,1H3,(H,8,10) |
InChI Key |
GDQHUMKFNAAPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


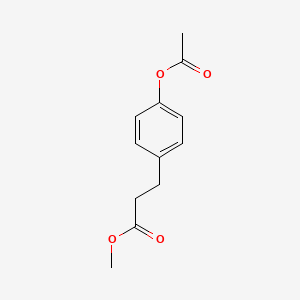
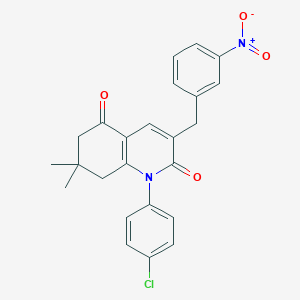
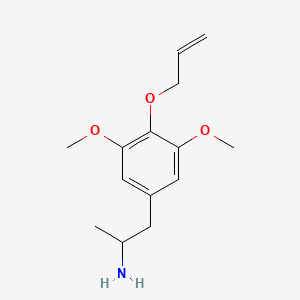

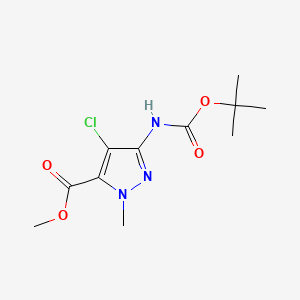
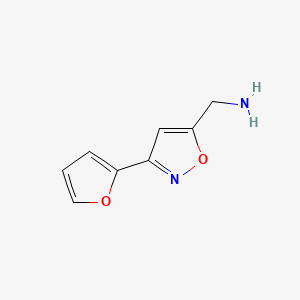
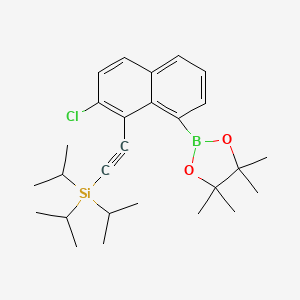

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)
